Cas no 1017165-31-9 (3-benzyl-5-methyl-1,2-oxazole-4-carboxylic acid)

3-benzyl-5-methyl-1,2-oxazole-4-carboxylic acid structure
1017165-31-9 structure
Product Name:3-benzyl-5-methyl-1,2-oxazole-4-carboxylic acid
CAS No:1017165-31-9
MF:C12H11NO3
MW:217.220643281937
CID:4567330
Update Time:2025-11-01

3-benzyl-5-methyl-1,2-oxazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Isoxazolecarboxylic acid, 5-methyl-3-(phenylmethyl)-
    • 3-Benzyl-5-methyl-1,2-oxazole-4-carboxylic acid
    • 3-benzyl-5-methyl-1,2-oxazole-4-carboxylic acid
    • Inchi: 1S/C12H11NO3/c1-8-11(12(14)15)10(13-16-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15)
    • InChI Key: CDAOOSNXQFJADJ-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(C(O)=O)C(CC2=CC=CC=C2)=N1

Computed Properties

  • Exact Mass: 217.073893g/mol
  • Monoisotopic Mass: 217.073893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 217.22g/mol
  • XLogP3: 2.3
  • Topological Polar Surface Area: 63.3Ų

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Additional information on 3-benzyl-5-methyl-1,2-oxazole-4-carboxylic acid

Professional Introduction to 3-benzyl-5-methyl-1,2-oxazole-4-carboxylic Acid (CAS No. 1017165-31-9)

3-benzyl-5-methyl-1,2-oxazole-4-carboxylic acid, with the CAS number 1017165-31-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a benzyl substituent at the 3-position and a methyl group at the 5-position of the oxazole ring, which together contribute to its distinct reactivity and functionality.

The oxazole core is a privileged scaffold in drug discovery, known for its ability to interact with biological targets in multiple ways. The presence of the carboxylic acid moiety at the 4-position further enhances its utility as a building block for more complex molecules. This compound has been explored in various synthetic pathways, particularly in the development of novel heterocyclic derivatives that exhibit pharmacological activity.

In recent years, there has been a surge in research focused on oxazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that oxazole-based compounds can modulate various biological processes, including enzyme inhibition and receptor binding. The benzyl and methyl substituents in 3-benzyl-5-methyl-1,2-oxazole-4-carboxylic acid play a crucial role in fine-tuning these interactions, making it a valuable candidate for further investigation.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop derivatives with enhanced bioavailability and target specificity. For instance, modifications at the 3- and 5-positions have been shown to influence metabolic stability and binding affinity, which are critical factors in drug design.

The pharmaceutical industry has been particularly interested in oxazole derivatives for their antimicrobial, anti-inflammatory, and anticancer properties. Preliminary studies on 3-benzyl-5-methyl-1,2-oxazole-4-carboxylic acid have suggested that it may possess similar therapeutic benefits. These findings are supported by computational modeling studies that predict favorable interactions between this compound and biological targets such as enzymes and receptors.

Synthetic methodologies for preparing 3-benzyl-5-methyl-1,2-oxazole-4-carboxylic acid have been optimized to ensure high yield and purity. Modern synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have enabled the efficient construction of this scaffold. These advances have made it more feasible to explore its pharmacological potential through large-scale synthesis and library preparation.

The compound's versatility extends beyond pharmaceutical applications. It has also been investigated as a key intermediate in agrochemicals and specialty chemicals. The ability to functionalize the oxazole ring at multiple positions allows for the creation of diverse derivatives with tailored properties. This flexibility makes it an attractive choice for industrial applications where specific chemical characteristics are required.

In conclusion, 3-benzyl-5-methyl-1,2-oxazole-4-carboxylic acid (CAS No. 1017165-31-9) represents a promising candidate for further exploration in medicinal chemistry and chemical synthesis. Its unique structural features and potential biological activities make it a valuable asset in drug discovery efforts. As research continues to uncover new applications for this compound, its significance in both academic and industrial settings is likely to grow.

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